(4-methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazol-3-yl)(phenyl)methanol
Overview
Description
(4-methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazol-3-yl)(phenyl)methanol is a useful research compound. Its molecular formula is C17H13F3N4O3S and its molecular weight is 410.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.06604595 g/mol and the complexity rating of the compound is 545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organocatalysis in Transesterification
One area where related compounds have shown promise is in organocatalysis. Zwitterionic salts derived from similar triazole compounds have been effective as organocatalysts for transesterification reactions. These reactions are critical in producing esters and amides from simple alcohols and carboxylic acids, with broad implications for synthetic organic chemistry and industrial processes (Ishihara, Niwa, & Kosugi, 2008).
Solvatochromic Dyes and Chemosensors
Compounds featuring nitro and phenyl groups, similar to the one , have been used to create solvatochromic dyes. These dyes change color based on the solvent's polarity, allowing them to serve as probes for investigating solvent mixtures or as components in solvatochromic switches (Nandi et al., 2012). Additionally, phenyl thiadiazole-based Schiff base receptors, incorporating similar structural motifs, have demonstrated excellent selectivity and sensitivity as chemosensors for metal ions, which is vital for environmental monitoring and analytical chemistry (Manna, Chowdhury, & Patra, 2020).
Electrochemical Applications
Electrochemical behavior studies of thiotriazoles in mixed solvents have provided insights into oxidation mechanisms and the potential for these compounds in electrochemical sensors and energy storage technologies (Fotouhi, Hajilari, & Heravi, 2002). This area of research suggests the potential for triazole derivatives in developing new materials for batteries and capacitors.
Properties
IUPAC Name |
[4-methyl-5-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1,2,4-triazol-3-yl]-phenylmethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O3S/c1-23-15(14(25)10-5-3-2-4-6-10)21-22-16(23)28-13-8-7-11(17(18,19)20)9-12(13)24(26)27/h2-9,14,25H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIJHEVWUOHSPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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